molecular formula C12H24N2O3 B2681349 tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate CAS No. 2126159-67-7

tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate

Cat. No.: B2681349
CAS No.: 2126159-67-7
M. Wt: 244.335
InChI Key: DRDVXDYJLVNPKG-UHFFFAOYSA-N
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Description

tert-Butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate: is a synthetic organic compound with the molecular formula C12H24N2O3 It is characterized by the presence of a tert-butyl carbamate group attached to a 4-(methylamino)oxan-4-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate typically involves the following steps:

  • Formation of the Oxan-4-ylmethyl Intermediate: : The initial step involves the preparation of the 4-(methylamino)oxan-4-ylmethyl intermediate. This can be achieved through the reaction of 4-hydroxymethyl oxane with methylamine under controlled conditions.

  • Carbamate Formation: : The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction leads to the formation of the desired tert-butyl carbamate derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : tert-Butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can yield reduced forms of the compound, which may exhibit different biological activities.

  • Substitution: : The compound can participate in substitution reactions, where functional groups on the oxane ring or the carbamate moiety are replaced with other groups. Common reagents for these reactions include alkyl halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-{[4-(aminomethyl)phenyl]carbamate}: This compound has a similar carbamate structure but with a phenyl ring instead of an oxane ring.

    tert-Butyl N-{[4-(hydroxymethyl)oxan-4-yl]methyl}carbamate: This derivative has a hydroxymethyl group instead of a methylamino group.

Uniqueness

tert-Butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate is unique due to the presence of both the oxane ring and the methylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[[4-(methylamino)oxan-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-12(13-4)5-7-16-8-6-12/h13H,5-9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDVXDYJLVNPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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